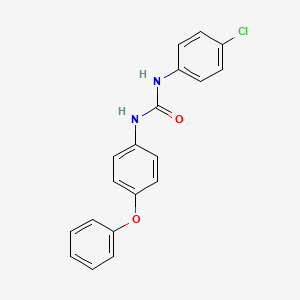

1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-(4-phenoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-14-6-8-15(9-7-14)21-19(23)22-16-10-12-18(13-11-16)24-17-4-2-1-3-5-17/h1-13H,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABUUCMKZYYVFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl 3 4 Phenoxyphenyl Urea and Its Analogues

General Synthetic Routes for Diaryl Urea (B33335) Derivatives

The formation of the urea bond (N-CO-N) can be achieved through several established chemical pathways. The choice of method often depends on the availability of starting materials, desired scale, and the chemical functionalities present in the target molecule.

Isocyanate-Amine Coupling Reactions

The most direct and widely employed method for synthesizing unsymmetrical diaryl ureas is the reaction between an aryl isocyanate and an aryl amine. conicet.gov.arcommonorganicchemistry.com This reaction is typically efficient, proceeds under mild conditions, and often results in high yields. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. researchgate.net

The reaction is generally conducted in a suitable inert solvent, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetone (B3395972), at room temperature. commonorganicchemistry.comasianpubs.org A key advantage of this method is that it does not typically require a base or catalyst, simplifying the reaction setup and workup procedure. commonorganicchemistry.com The isocyanate precursors can be synthesized from the corresponding primary amines by reacting them with phosgene (B1210022) or a safer phosgene equivalent like triphosgene (B27547). asianpubs.orgbeilstein-journals.org

Alternative Urea Bond Formation Approaches

While isocyanate-amine coupling is prevalent, several alternative strategies exist for constructing the urea linkage, particularly when isocyanates are unstable, inaccessible, or when their use is undesirable due to safety concerns. nih.govbeilstein-journals.org

Phosgene Equivalents: Reagents like N,N'-carbonyldiimidazole (CDI) and triphosgene serve as safer, solid alternatives to highly toxic phosgene gas. commonorganicchemistry.com In these methods, an amine is first reacted with the phosgene equivalent to form a reactive intermediate (e.g., an imidazolide (B1226674) or a chloroformate), which is then treated with a second amine to yield the unsymmetrical urea. The order of addition is crucial to prevent the formation of symmetrical urea byproducts. commonorganicchemistry.com

Rearrangement Reactions: The Curtius, Hofmann, and Lossen rearrangements can generate isocyanate intermediates in situ from carboxylic acids, primary amides, or hydroxamic acids, respectively. nih.govorganic-chemistry.org These intermediates can then be trapped by an amine present in the reaction mixture to form the desired urea derivative. This one-pot approach avoids the isolation of potentially hazardous isocyanates. organic-chemistry.org

Oxidative Carbonylation: This method utilizes carbon monoxide as the carbonyl source. In the presence of a transition metal catalyst (e.g., palladium, cobalt, nickel), amines can be coupled with carbon monoxide and an oxidant to form ureas. nih.gov While appealing from an atom-economy perspective, these reactions can require harsh conditions and sometimes produce mixtures of products. nih.gov

Activated Carbonyl Sources: Various other reagents can act as a carbonyl source to link two amine nucleophiles. Phenyl carbamates and ester-substituted diaryl carbonates are examples of such reagents that react with amines to form ureas, often under mild conditions. commonorganicchemistry.comgoogle.com

Table 1: Comparison of General Synthetic Routes for Diaryl Ureas

| Method | Key Reagents | Advantages | Disadvantages | References |

|---|---|---|---|---|

| Isocyanate-Amine Coupling | Aryl Isocyanate, Aryl Amine | High efficiency, mild conditions, simple procedure. | Requires stable isocyanate precursors. | conicet.gov.arcommonorganicchemistry.comasianpubs.org |

| Phosgene Equivalents | CDI, Triphosgene, Amine | Safer than phosgene gas, solid reagents are easier to handle. | Potential for symmetrical urea byproducts. | nih.govcommonorganicchemistry.com |

| Rearrangement Reactions | Carboxylic Acid (Curtius), Amide (Hofmann), Amine | In situ generation of isocyanate avoids isolation. | May require specific functional group precursors. | nih.govorganic-chemistry.org |

| Oxidative Carbonylation | Carbon Monoxide, Amine, Catalyst, Oxidant | High atom economy. | Can require harsh conditions and may lack selectivity. | nih.gov |

| Activated Carbonyls | Phenyl Carbamate, Diaryl Carbonate, Amine | Phosgene-free route. | Reactions can be reversible or require specific activators. | commonorganicchemistry.comgoogle.com |

Targeted Synthesis of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea

The synthesis of the specific diaryl urea, this compound, is most effectively achieved via the isocyanate-amine coupling route, which offers a straightforward and high-yielding pathway.

Specific Reaction Pathways and Precursor Utilization (e.g., 4-chlorophenyl isocyanate and 4-phenoxyaniline)

The targeted synthesis involves the direct reaction of two key precursors: 4-chlorophenyl isocyanate and 4-phenoxyaniline (B93406).

In this reaction, the lone pair of electrons on the nitrogen atom of 4-phenoxyaniline acts as a nucleophile, attacking the carbonyl carbon of 4-chlorophenyl isocyanate. This addition reaction forms the stable urea linkage, directly yielding the desired product. The precursors themselves are commercially available or can be synthesized through standard organic chemistry procedures. For instance, 4-chlorophenyl isocyanate can be prepared from 4-chloroaniline (B138754) by reaction with phosgene or triphosgene. chemicalbook.comgoogle.com

Methodological Considerations for Yield Optimization and Purity (e.g., purification by silica (B1680970) flash chromatography)

To maximize the yield and purity of this compound, several methodological factors must be considered.

Stoichiometry and Reaction Conditions: The reaction is typically run with a near 1:1 molar ratio of the amine and isocyanate precursors. asianpubs.org Using a slight excess of one reagent is sometimes employed to ensure the complete consumption of the other, but this can complicate purification. The reaction is generally performed at room temperature, as elevated temperatures are unnecessary and could lead to side reactions.

Solvent Choice: Anhydrous, non-protic solvents are essential to prevent the isocyanate from reacting with the solvent or trace amounts of water, which would form an unstable carbamic acid that decomposes into an amine and carbon dioxide. Suitable solvents include acetone, dichloromethane (DCM), or tetrahydrofuran (THF). asianpubs.org

Purification: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the product is typically isolated. asianpubs.org If the product precipitates from the reaction mixture, it can be collected by simple filtration and washed with a cold solvent. asianpubs.org However, for higher purity, silica flash chromatography is the preferred method. A solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen based on the TLC analysis to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. reachdevices.com For reaction mixtures containing high-boiling polar solvents like DMF or DMSO, the crude mixture can be evaporated onto silica gel to create a solid load, which improves the separation efficiency on the column. biotage.com

Table 2: Illustrative Reaction Parameters for the Synthesis of this compound

| Parameter | Condition | Purpose/Rationale | References |

|---|---|---|---|

| Reactants | 4-chlorophenyl isocyanate, 4-phenoxyaniline | Precursors for the target molecule. | asianpubs.orgontosight.ai |

| Stoichiometry | ~1:1 molar ratio | Ensures efficient conversion of both starting materials. | asianpubs.org |

| Solvent | Anhydrous Acetone or Dichloromethane (DCM) | Inert medium that solubilizes reactants without reacting with the isocyanate. | asianpubs.org |

| Temperature | Room Temperature (~20-25°C) | Sufficient for the reaction to proceed; avoids side reactions. | commonorganicchemistry.comasianpubs.org |

| Reaction Time | 3-4 hours (Monitored by TLC) | Allows for the reaction to proceed to completion. | asianpubs.org |

| Workup | Filtration or Solvent Evaporation | Initial isolation of the crude product. | asianpubs.org |

| Purification | Silica Flash Chromatography | Removes impurities and unreacted starting materials to yield a high-purity product. | reachdevices.combiotage.com |

Strategies for Structural Diversification of Urea Derivatives for Research Purposes

The urea scaffold is a highly versatile platform for generating large libraries of compounds for chemical and biological research. Structural diversification can be used to fine-tune a molecule's properties, such as its potency, selectivity, or solubility.

Key strategies for diversification include:

Varying Aryl Substituents: The most common strategy involves using a diverse range of substituted aryl amines and aryl isocyanates as building blocks. asianpubs.org By introducing different functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano groups) at various positions on the phenyl rings, chemists can systematically probe structure-activity relationships (SAR). nih.gov

Alkyl and Aliphatic Integration: Replacing one or both aryl groups with aliphatic or alkyl moieties is another route to diversification. This alters the compound's lipophilicity and conformational flexibility. nih.gov

N-Alkylation/N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or other groups, leading to trisubstituted or tetrasubstituted ureas. This modification can disrupt the typical hydrogen bonding patterns and planarity of the urea moiety, which can have significant effects on biological activity. nih.gov

Conformational Constraint: Introducing substituents at the ortho-position of the N-aryl groups can disrupt the planarity of the molecule. nih.gov This steric hindrance can pre-organize the molecule into a specific conformation, which may enhance binding to a biological target.

Table 3: Examples of Structural Diversification Strategies for Urea Derivatives

| Strategy | Modification Example | Potential Impact on Properties | References |

|---|---|---|---|

| Varying Aryl Substituents | Replacing 4-chloro group with 4-fluoro or 4-trifluoromethyl | Modulates electronic properties, lipophilicity, and metabolic stability. | asianpubs.orgnih.gov |

| Introducing Heterocycles | Replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring | Alters solubility, hydrogen bonding capacity, and potential for specific interactions. | sigmaaldrich.com |

| N-Alkylation | Adding a methyl group to one of the urea nitrogens | Disrupts hydrogen bond donation, may increase metabolic stability. | nih.gov |

| Ortho Substitution | Adding a methyl or chloro group at the ortho-position of a phenyl ring | Induces a twisted conformation, disrupting planarity and potentially increasing selectivity. | nih.gov |

Modification of Aryl and Phenoxyphenyl Substituents

Alterations to the electronic and steric properties of the two aryl rings are a common strategy to modulate the biological activity of diaryl urea compounds. These modifications can influence the molecule's conformation, binding affinity to biological targets, and pharmacokinetic properties.

The primary method for synthesizing these analogues involves the coupling of a substituted aniline (B41778) with a corresponding substituted isocyanate. asianpubs.org For instance, to modify the 4-chlorophenyl ring, analogues can be prepared from various substituted anilines reacting with 4-phenoxyphenyl isocyanate. Conversely, modifications on the phenoxyphenyl moiety are achieved by reacting 4-chlorophenyl isocyanate with a range of substituted 4-phenoxyanilines.

Research has explored the introduction of a variety of functional groups on these rings. For example, studies have synthesized analogues with different halogen substitutions, alkyl groups, and methoxy (B1213986) groups on the phenyl rings. researchgate.net The introduction of electron-withdrawing or electron-donating groups can significantly impact the compound's properties. nih.gov Furthermore, more complex modifications, such as the introduction of a trifluoromethyl group, have been investigated to enhance biological efficacy. asianpubs.org A general synthetic scheme is depicted below, showcasing the reaction between an aryl isocyanate and a substituted aniline.

General Synthetic Scheme: Ar-N=C=O + H₂N-Ar' → Ar-NH-C(=O)-NH-Ar'

This reaction is typically carried out in an inert solvent like acetone or methylene (B1212753) chloride at room temperature. asianpubs.org

Table 1: Examples of Analogues with Modified Aryl and Phenoxyphenyl Substituents

| Compound Name | Modification on Phenyl Ring 1 (Formerly 4-chlorophenyl) | Modification on Phenyl Ring 2 (Formerly 4-phenoxyphenyl) | Synthetic Precursors |

|---|---|---|---|

| 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(4-phenoxyphenyl)urea | 3-Trifluoromethyl | None | 4-Phenoxyaniline and 4-chloro-3-(trifluoromethyl)phenyl isocyanate |

| 1-(4-chlorophenyl)-3-(4-(pyridin-2-ylmethoxy)phenyl)urea | None | 4-(pyridin-2-ylmethoxy) | 4-((Pyridin-2-yl)methoxy)aniline and 4-chlorophenyl isocyanate |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | Additional aryl group at position 3 | Additional aryl group at para position | Substituted anilines and substituted isocyanates |

| 1-(4-chlorophenyl)-3-(4-methoxyphenyl)urea | None | 4-Methoxy (replaces phenoxy) | 4-Methoxyaniline and 4-chlorophenyl isocyanate |

Incorporation of Heterocyclic Moieties

To explore a wider chemical space and introduce new potential binding interactions, heterocyclic rings are often incorporated into the diaryl urea scaffold. These heterocycles can act as hydrogen bond donors or acceptors, or engage in other non-covalent interactions, potentially improving the compound's affinity and selectivity for its biological target.

The synthesis of these analogues follows a similar principle to the modification of the aryl rings. A common strategy involves replacing one of the aryl rings with a heterocyclic amine precursor. For instance, an amino-substituted heterocycle can be reacted with an aryl isocyanate to yield the desired heterocyclic diaryl urea. A variety of heterocyclic systems have been successfully incorporated, including pyridine, pyrimidine, indole, pyrazole, quinoline (B57606), and quinoxalindione. nih.govnih.gov

In one approach, a key intermediate such as 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione can be synthesized and subsequently reacted with various isocyanates to produce a series of diaryl ureas bearing a quinoxalindione moiety. nih.gov Another strategy involves the use of palladium-catalyzed C-N cross-coupling reactions, which allows for the coupling of heteroaryl halides with ureas, providing a versatile route to a wide array of heteroaryl urea compounds. nih.gov

Table 2: Examples of Analogues with Incorporated Heterocyclic Moieties

| Heterocyclic Moiety | Point of Attachment | General Synthetic Approach |

|---|---|---|

| Pyridine | Replacing the phenoxyphenyl group | Reaction of a 4-(pyridin-X-yl)aniline with 4-chlorophenyl isocyanate. nih.gov |

| Pyrazole | Attached to one of the phenyl rings | Synthesis of a pyrazole-containing aniline followed by reaction with an aryl isocyanate. nih.gov |

| Quinoline | Replacing the phenoxyphenyl group | Reaction of an aminoquinoline derivative with an aryl isocyanate. nih.gov |

| Quinoxalindione | Replacing a portion of the phenoxyphenyl group | Reaction of 6-(4-aminophenoxy) quinoxaline-2,3 (1H, 4H)-dione with an aryl isocyanate. nih.gov |

Derivatization at the Urea Linkage

Modification of the central urea linkage offers another avenue for structural diversification. These modifications can alter the hydrogen bonding capacity and conformational flexibility of the molecule. Derivatization at the urea nitrogen atoms can lead to N-substituted analogues.

N-alkylation of diaryl ureas presents a synthetic challenge due to the potential for O-alkylation to form isoureas. However, under specific conditions, such as using a solid base and a phase transfer catalyst, N-alkylation can be achieved. google.com This allows for the introduction of alkyl groups onto one or both of the urea nitrogens. The introduction of a methyl group on a urea nitrogen, for example, can disrupt the planarity of the molecule. nih.gov

Another approach to creating more complex structures is through a one-pot arylation-deprotection-arylation sequence. For example, a readily available starting material like benzylurea (B1666796) can undergo a palladium-catalyzed arylation, followed by the removal of the benzyl (B1604629) protecting group, and a subsequent second arylation to yield unsymmetrical N,N'-diaryl ureas. nih.gov This method provides a flexible route to trisubstituted ureas. While not explicitly detailed for this compound, these general methodologies for urea derivatization are applicable for creating its analogues.

Table 3: Potential Derivatizations at the Urea Linkage

| Type of Derivatization | Description | General Synthetic Method |

|---|---|---|

| N-Alkylation | Introduction of an alkyl group on one or both urea nitrogens. | Reaction with an alkylating agent in the presence of a solid base and a phase transfer catalyst. google.com |

| N-Arylation | Introduction of an additional aryl group, leading to a trisubstituted urea. | Palladium-catalyzed cross-coupling of an N-substituted urea with an aryl halide. nih.gov |

In Vitro Biological Activities and Pharmacological Potentials

Antiproliferative and Anticancer Activities

The diaryl urea (B33335) framework is a key feature of several multi-kinase inhibitors used in oncology, suggesting the potential for related compounds to exhibit anticancer properties. While direct studies on 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea are limited, research on closely related analogues provides significant insight into its potential antiproliferative effects against various human cancer cell lines.

Evaluation Against Human Cancer Cell Lines (e.g., A549, HCT-116, PC-3, HepG2, HT-29, K562)

Derivatives of 1-aryl-3-phenyl urea have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. For instance, a series of 1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives demonstrated significant antiproliferative effects against A549 (non-small cell lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. researchgate.net Similarly, other research efforts have focused on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, which were tested for cytotoxicity against cell lines including PC-3. researchgate.netnih.gov Further studies on different classes of molecules have also utilized cell lines such as HepG2 (hepatocellular carcinoma) and HT-29 (colon cancer) to screen for potential anticancer agents. ekb.egmdpi.com

Assessment of Inhibitory Concentrations (IC50 values)

The efficacy of an antiproliferative compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the amount of substance needed to inhibit a biological process by 50%. For diaryl urea derivatives structurally similar to this compound, potent IC50 values have been reported.

One of the most active compounds, 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (Compound 7u ), demonstrated an IC50 value of 2.39 µM against the A549 cell line and 3.90 µM against the HCT-116 cell line. researchgate.netnih.gov Another related derivative, 1-[4-chloro-3-(trifluoromethyl)phenyl]-3-{4-{{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methyl}thio}phenyl}urea (Compound 7i ), was identified as highly active against three cell lines, with IC50 values of 1.53 µM (A549), 1.11 µM (HCT-116), and 1.98 µM (PC-3). researchgate.net Furthermore, a separate study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives found a promising compound with an IC50 value of 10.99 µM against the PC-3 cell line. researchgate.net

| Compound Analogue | A549 (Lung) | HCT-116 (Colon) | PC-3 (Prostate) |

|---|---|---|---|

| Compound 7u researchgate.netnih.gov | 2.39 µM | 3.90 µM | - |

| Compound 7i researchgate.net | 1.53 µM | 1.11 µM | 1.98 µM |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative researchgate.net | - | - | 10.99 µM |

Comparative Efficacy Analysis with Established Anticancer Agents (e.g., Sorafenib)

To contextualize the potency of new chemical entities, their antiproliferative activity is often compared to established drugs like Sorafenib, a diaryl urea compound approved for cancer therapy. nih.govdovepress.comclinicaltrials.govfrontiersin.org The activity of the analogue 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (Compound 7u ) was found to be comparable to that of Sorafenib. nih.gov Against the A549 lung cancer cell line, Compound 7u had an IC50 of 2.39 µM, which is very close to Sorafenib's IC50 of 2.12 µM. nih.gov In the HCT-116 colon cancer cell line, Compound 7u showed an IC50 of 3.90 µM, while Sorafenib's was 2.25 µM. nih.gov This demonstrates that novel diaryl urea derivatives can exhibit antiproliferative efficacy in the same range as clinically approved agents.

| Compound | A549 IC50 (µM) | HCT-116 IC50 (µM) |

|---|---|---|

| Compound 7u nih.gov | 2.39 ± 0.10 | 3.90 ± 0.33 |

| Sorafenib nih.gov | 2.12 ± 0.18 | 2.25 ± 0.71 |

Enzymatic Inhibition Studies

The pharmacological effects of many drugs, including those from the diaryl urea class, stem from their ability to inhibit specific enzymes. Investigations have explored the inhibitory profile of related compounds against serine proteases and various protein kinases involved in cell signaling.

Serine Protease Inhibition Profile (e.g., Bovine Trypsin, Rat Skin Tryptase, Human Recombinant Granzyme A, Human Thrombin, Human Plasma Kallikrein)

Serine proteases are a class of enzymes involved in numerous physiological and pathological processes. mdpi.comfrontiersin.org A study on novel aryl derivatives of benzamidine, which share structural similarities with the subject compound, tested their inhibitory potency against a panel of serine proteases. nih.gov Specifically, the analogue 1-(4-amidinophenyl)-3-(4-phenoxyphenyl)urea (APPU), which differs by the substitution of a 4-amidinophenyl group for the 4-chlorophenyl group, was evaluated. nih.gov This and other related compounds demonstrated competitive inhibition against all tested proteases, with inhibition constants (Ki) in the micromolar range. nih.gov

| Enzyme | Inhibitory Activity of Analogue (APPU) nih.gov |

|---|---|

| Bovine Trypsin | Competitive inhibition (Ki in µM range) |

| Rat Skin Tryptase | Competitive inhibition (Ki in µM range) |

| Human Recombinant Granzyme A | Competitive inhibition (Ki in µM range) |

| Human Thrombin | Competitive inhibition (Ki in µM range) |

| Human Plasma Kallikrein | Competitive inhibition (Ki in µM range) |

Kinase Inhibition Activities (e.g., BRAF, Histone Deacetylases (HDACs), p38 Kinase, Tyrosine Kinases such as VEGFR-2, C-RAF)

The primary mechanism of action for many diaryl urea anticancer agents is the inhibition of protein kinases. Sorafenib, for example, is a multi-kinase inhibitor that targets several key enzymes in cancer signaling pathways. nih.gov Its targets include the serine/threonine kinases C-RAF and BRAF, as well as the receptor tyrosine kinase VEGFR-2, which is crucial for angiogenesis. nih.gov

Given the structural similarity, this compound is predicted to have a similar kinase inhibition profile. Research on related 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives suggests they are potential BRAF inhibitors. nih.gov The combination of BRAF and Histone Deacetylase (HDAC) inhibition has also been explored as a therapeutic strategy, with some studies designing dual inhibitors. nih.govnih.govmdpi.com The N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea scaffold, another related structure, has been shown to selectively inhibit members of the class III receptor tyrosine kinase family, which includes VEGFR. nih.govresearchgate.net While direct enzymatic data for this compound is not available, the evidence from analogous compounds strongly suggests its potential as an inhibitor of RAF kinases and receptor tyrosine kinases like VEGFR-2.

Receptor Modulation Activities

Neuropeptide Y5 (NPY5) Receptor Antagonism

The Neuropeptide Y (NPY) system, particularly the Y5 receptor subtype (NPY5R), is implicated in regulating food intake and energy balance. researchgate.nettocris.com Consequently, NPY5R antagonists have been extensively investigated as potential therapeutics for obesity. nih.gov Several classes of non-peptide, small-molecule antagonists have been developed, including compounds with a urea scaffold. nih.gov

Research in this area has led to the discovery of potent and selective NPY5R antagonists. For example, a series of cyclohexylurea (B1359919) derivatives demonstrated high affinity for the receptor. One compound from this series, when administered orally to diet-induced obese rats, resulted in a reduction in food intake, a significant decrease in body weight gain, and a reduction in adipose mass. nih.gov However, the translation of these preclinical findings to human efficacy has been challenging. A clinical trial with MK-0557, a potent and selective NPY5R antagonist, found that while it produced a statistically significant weight loss over 52 weeks in overweight and obese patients, the magnitude of the effect was not considered clinically meaningful. nih.gov This suggests that targeting the NPY5R alone may be insufficient to produce robust therapeutic effects for obesity in humans. nih.gov

| Compound Class | Target Receptor | Observed Effect in Preclinical Models | Reference |

| Cyclohexylurea Derivatives | Neuropeptide Y5 (NPY5) | Reduced food intake and body weight gain in obese rats. | nih.gov |

| MK-0557 | Neuropeptide Y5 (NPY5) | Potent and selective antagonism. | nih.gov |

Cannabinoid Type-1 (CB1) Receptor Allosteric Modulation (Negative Allosteric Modulators)

The Cannabinoid Type-1 (CB1) receptor is a G protein-coupled receptor that plays a significant role in various physiological processes. While orthosteric antagonists block the primary binding site, allosteric modulators bind to a secondary, topographically distinct site on the receptor. nih.gov Negative allosteric modulators (NAMs) are a class of ligands that reduce the affinity and/or efficacy of orthosteric agonists. nih.govotago.ac.nz

Derivatives of 3-(4-chlorophenyl)-1-(phenethyl)urea have been identified as CB1 receptor NAMs. otago.ac.nznih.gov Structure-activity relationship studies have explored how modifications to the phenethyl group affect potency. It was found that substitutions at the 3-position of the phenethyl ring, such as with chloro, fluoro, or methyl groups, enhanced potency, while 4-position analogs were generally less potent. otago.ac.nz A specific analog, the 3-chloro derivative (RTICBM-189), demonstrated high brain permeability. otago.ac.nznih.gov In preclinical models, this compound was shown to attenuate the reinstatement of cocaine-seeking behavior in rats, highlighting the therapeutic potential of this class of molecules for addiction disorders. otago.ac.nznih.gov

| Compound Series | Target Receptor | Modulation Type | Key Finding | Reference |

| 3-(4-chlorophenyl)-1-(phenethyl)urea Analogs | Cannabinoid Type-1 (CB1) | Negative Allosteric Modulator (NAM) | 3-position substitutions on the phenethyl group enhanced potency. | otago.ac.nz |

| RTICBM-189 (3-chloro analog) | Cannabinoid Type-1 (CB1) | Negative Allosteric Modulator (NAM) | Showed excellent brain exposure and attenuated cocaine-seeking behavior in rats. | otago.ac.nznih.gov |

Other Noteworthy Biological Activities of Related Derivatives

Anti-inflammatory Effects

Derivatives containing a urea moiety have been investigated for their anti-inflammatory properties. nih.govf1000research.com Inflammation is a complex biological response to harmful stimuli, and enzymes like cyclooxygenases (COX) are key mediators of this process. nih.gov One related compound, 1,3-bis(p-hydroxyphenyl)urea, was evaluated based on the hypothesis that it could inhibit COX-2 while having fewer side effects than other p-aminophenol compounds. f1000research.com In a carrageenan-induced paw edema model in rats, this compound demonstrated an ability to suppress inflammation. f1000research.com

Other structurally related derivatives have also shown anti-inflammatory activity. For example, a pyrazolone-based urea compound, N-(4-chlorophenyl)-N′-(5-isopropyl-1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)urea, was found to have anti-inflammatory effects in murine models of inflammation. nih.gov The development of novel anti-inflammatory agents often involves targeting various biochemical pathways involved in the inflammatory cascade. nih.gov

Antibacterial Properties (e.g., DNA Gyrase and Topoisomerase IV Inhibition)

Bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial agents. researchgate.netuni-tuebingen.denih.govresearchgate.net Inhibitors of these enzymes can disrupt bacterial cell survival. researchgate.net

Research into novel inhibitors has explored various chemical scaffolds, including those incorporating a urea linkage. For instance, novel dual-targeting benzimidazole (B57391) urea inhibitors of DNA gyrase and topoisomerase IV have been developed. scilit.com Similarly, an 'ethyl urea benzimidazole' compound was identified that binds to both the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. researchgate.net These findings indicate that the urea functional group can be a key component in the design of potent inhibitors targeting these essential bacterial enzymes. researchgate.netscilit.com

Antiviral Activities (e.g., anti-HIV)

No studies detailing the antiviral or anti-HIV activity specifically for this compound were found.

Telomerase Inhibitory Action

No research data is available on the telomerase inhibitory action of this compound.

Monoamine Oxidase (MAO) Inhibition

There is no available literature or data concerning the monoamine oxidase (MAO) inhibitory potential of this compound.

Mechanistic Investigations and Molecular Target Elucidation

Modulation of Intracellular Signaling Pathways

Research has demonstrated that derivatives of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea can significantly modulate key intracellular signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov A primary focus of these investigations has been the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, a critical pathway in regulating cell growth, proliferation, and survival. researchgate.netnih.gov

The BRAF kinase is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway (also known as the RAS-RAF-MEK-ERK pathway), which is crucial for cell proliferation and survival. nih.govmdpi.com Mutations in the BRAF gene, such as the V600E mutation, lead to constitutive activation of the BRAF protein and downstream signaling, promoting uncontrolled cell growth, particularly in melanoma. mdpi.comnih.govoncotarget.com While direct inhibition of BRAF by this compound has not been the central finding, the compound's derivatives have been shown to impact pathways that exhibit crosstalk with the MAPK pathway. nih.gov

Mechanistic studies have revealed that certain 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives act as inhibitors of the PI3K/Akt/mTOR pathway. researchgate.netnih.gov This inhibition is observed through the reduced phosphorylation of key downstream effectors such as Akt and S6 kinase (S6K). researchgate.netnih.gov By targeting this pathway, these compounds can effectively suppress signals that promote cancer cell growth and survival.

In addition to the PI3K/Akt/mTOR pathway, these urea (B33335) derivatives have also been found to inhibit the Hedgehog (Hh) signaling pathway. researchgate.netnih.gov The Hedgehog pathway plays a vital role in embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers. researchgate.net The inhibitory effect on this pathway is demonstrated by a decrease in the expression of the transcription factor Gli1, a key mediator of Hedgehog signaling. researchgate.netnih.gov The dual inhibition of both the PI3K/Akt/mTOR and Hedgehog pathways by a single compound represents a promising strategy to overcome drug resistance and inhibit cancer cell migration. researchgate.netnih.gov

The modulation of kinase signaling cascades by this compound derivatives leads to significant downstream effects on gene expression and the regulation of proteins involved in cell cycle progression, apoptosis, and cell migration. researchgate.net

By inhibiting the PI3K/Akt/mTOR pathway, these compounds can lead to a decrease in the translation of proteins essential for cell growth and proliferation. nih.gov The mTOR protein, a central component of this pathway, regulates protein synthesis by phosphorylating targets like S6K and 4E-binding protein 1 (4E-BP1). nih.gov Inhibition of mTOR signaling can, therefore, lead to cell cycle arrest and a reduction in cell proliferation. researchgate.netplos.org

Furthermore, the inhibition of the Hedgehog pathway results in the downregulation of Gli1 target genes. researchgate.net These target genes include those that promote cell proliferation, such as cyclins, and those that inhibit apoptosis, such as Bcl-2. researchgate.net Consequently, the reduction in Gli1 expression by these urea derivatives can induce apoptosis in cancer cells. researchgate.netnih.gov

The impact on protein regulation is also evident in the context of cell migration. Studies have shown that representative compounds from this class can significantly inhibit the migration of cancer cells in vitro. researchgate.netnih.gov This effect is likely mediated by the combined inhibition of the PI3K/Akt/mTOR and Hedgehog pathways, both of which are implicated in the processes of cell motility and invasion. researchgate.net

The table below summarizes the inhibitory effects of a representative 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative (Compound 9i from the cited study) on key proteins within these signaling pathways.

| Pathway Component | Effect of Compound | Downstream Consequence |

| PI3K/Akt/mTOR Pathway | ||

| Phosphorylation of Akt | Inhibited | Reduced cell survival and proliferation |

| Phosphorylation of S6K | Inhibited | Decreased protein synthesis and cell growth |

| Hedgehog Pathway | ||

| Expression of Gli1 | Decreased | Induction of apoptosis and reduced proliferation |

Structure Activity Relationship Sar Studies and Computational Approaches

Elucidation of Key Structural Features for Biological Activity

The biological activity of diaryl urea (B33335) compounds, including 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea, is intricately linked to their specific structural components. The urea backbone and the nature and substitution of the flanking aryl rings are all crucial determinants of their pharmacological effects.

The urea moiety is a cornerstone of the biological activity of this class of compounds, primarily due to its ability to form critical hydrogen bonds with target proteins. nih.govresearchgate.net The urea group possesses both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), allowing it to establish strong and specific interactions within the binding sites of receptors and enzymes. researchgate.netmdpi.com These hydrogen bonds are often essential for anchoring the molecule in the correct orientation for effective biological activity. nih.gov

The two aryl groups, the 4-chlorophenyl and the 4-phenoxyphenyl moieties, play a significant role in determining the potency and selectivity of this compound. The lipophilic nature of the diaryl urea structure is a key feature for binding with the hydrophobic pockets of kinase domains through hydrophobic interactions. mdpi.com

Modifications to the aryl and phenoxyphenyl groups have been extensively studied to understand their impact on biological activity. The introduction of various substituents can alter the electronic, steric, and hydrophobic properties of the molecule, leading to changes in potency and selectivity.

For the aryl group , the position and nature of the substituent are critical. For instance, in a series of 3-(4-chlorophenyl)-1-(phenethyl)urea analogs, substitutions at the 3-position of the phenyl ring with groups like Cl, F, or Me resulted in enhanced potency, while 4-position analogs were generally less potent. nih.gov This highlights the sensitivity of the biological target to the substitution pattern on this ring.

Regarding the phenoxyphenyl group , substitutions can modulate the interaction with the hydrophobic pocket of the target. The introduction of different functional groups can fine-tune the molecule's properties. For example, the addition of a morpholine (B109124) or a pyridine-3-yl group to related diaryl urea structures resulted in potent cytotoxicity in various cancer cell lines. researchgate.net The nature of the linker between the two phenyl rings in the phenoxyphenyl moiety can also impact activity. Studies on related structures have shown that an oxygen linker between a quinoline (B57606) ring and a diarylurea is often better than other atoms. nih.gov

The following table summarizes the general impact of substitutions on the activity of diaryl urea analogs:

| Moiety | Substitution Type | General Impact on Activity |

| Aryl Group (e.g., 4-Chlorophenyl) | Electron-withdrawing groups (e.g., Cl, CF3) | Often enhances activity nih.gov |

| Substituent Position | Can significantly influence potency (e.g., 3-position > 4-position in some analogs) nih.gov | |

| Phenoxyphenyl Group | Bulky/hydrophobic groups | Can improve binding to hydrophobic pockets |

| Heterocyclic rings | Can introduce additional interaction points and improve properties researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is instrumental in predicting the activity of novel compounds and in understanding the key physicochemical properties that drive the observed biological effects.

Several QSAR models have been developed for diaryl urea derivatives to predict their biological activity, particularly as kinase inhibitors and anticancer agents. nih.govnih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors. Various statistical methods are employed to create the predictive models, with Multiple Linear Regression (MLR) and machine learning approaches being common. nih.govnih.gov

For instance, QSAR studies on diaryl urea derivatives as B-RAF inhibitors have been performed using both linear (MLR) and nonlinear (partial least squares least squares support vector machine) methods. nih.gov Such models have demonstrated good predictive power for the inhibitory activity of these compounds. nih.gov The development of robust and accurate QSAR models is crucial for the virtual screening of large compound libraries and for prioritizing the synthesis of the most promising candidates. nih.gov

A key outcome of QSAR studies is the identification of physicochemical descriptors that have a significant correlation with the biological activity of the compounds. These descriptors provide quantitative insights into the structural features that are important for the observed effects.

For diaryl urea derivatives, several key descriptors have been identified:

Steric and Electrostatic Fields: These are often the most significant descriptors in 3D-QSAR studies like Molecular Field Analysis (MFA). They describe the shape and electronic distribution of the molecule, which are critical for its interaction with the target's binding site. ingentaconnect.com

Aromaticity and Polarizability: The aromatic nature of the diaryl urea scaffold is a crucial factor, and descriptors related to aromaticity and the ease with which the electron cloud can be distorted (polarizability) have been shown to affect the inhibitory activity of these compounds. nih.gov

Hydrophobicity: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It has been identified as an essential predictor for the anticancer activities of related sulfur-containing thiourea (B124793) derivatives. nih.gov The lipophilic character of the diaryl urea moiety is important for its binding to hydrophobic pockets in target proteins. mdpi.com

The following table provides a summary of key physicochemical descriptors and their general correlation with the activity of diaryl urea derivatives:

| Descriptor | Description | Correlation with Biological Activity |

| Steric Fields | Describes the spatial arrangement of atoms. | A good fit within the target's binding pocket is essential. |

| Electrostatic Fields | Represents the distribution of charge in the molecule. | Important for electrostatic and hydrogen bonding interactions. |

| Aromaticity | The presence and nature of aromatic rings. | A key feature of the diaryl urea scaffold, contributing to binding. nih.gov |

| Polarizability | The ease of distortion of the electron cloud. | Influences van der Waals and other non-covalent interactions. nih.gov |

| Hydrophobicity (logP) | The partitioning of a molecule between a lipid and an aqueous phase. | Important for membrane permeability and binding to hydrophobic pockets. nih.gov |

| Molecular Weight/Size | The mass and volume of the molecule. | Must be optimal for fitting into the binding site. nih.gov |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of novel therapeutic agents. For compounds like this compound and its analogs, these in silico methods provide profound insights into their interactions with biological targets, guiding the optimization of their structure for enhanced potency and selectivity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function. This method is crucial for understanding the binding modes of diaryl urea compounds and rationalizing their biological activity.

BRAF Kinase: The BRAF kinase, a key component of the MAPK signaling pathway, is a significant target in cancer therapy. nih.gov Docking studies on V600E-BRAF, a common mutant form, have been used to evaluate the binding affinity of various inhibitors. nih.govmdpi.com For urea-based inhibitors, docking simulations often reveal critical hydrogen bonding interactions with hinge region residues like Cys532 and Asp594, as well as hydrophobic interactions with residues such as Val471, Ala481, Leu505, and Phe583. mdpi.com These interactions are essential for stabilizing the ligand within the ATP-binding pocket of the kinase. mdpi.com

Neuropeptide Y5 (NPY5) Receptor: The NPY5 receptor is a target for treating obesity. Structure-activity relationship (SAR) studies have been performed on a series of 1-methyl-3-(4-phenoxyphenyl)urea derivatives. nih.gov While specific docking data for this compound is not detailed, related analogs were optimized for potency, achieving IC50 values below 0.1 nM. nih.gov The 4-phenoxyphenyl group was identified as a key component for high-affinity binding. nih.gov

Plasmodium falciparum Dihydrofolate Reductase (PfDHFR-TS): PfDHFR is a validated target for antimalarial drugs. nih.gov The emergence of drug-resistant strains necessitates the discovery of new inhibitors. nih.gov Computational approaches using molecular docking have been employed to screen databases for novel scaffolds that can inhibit wild-type and, crucially, mutant forms of PfDHFR. nih.gov Docking studies have identified urea derivatives as a class of inhibitors, revealing how these molecules fit into the enzyme's active site and interact with key residues, providing a basis for developing new compounds to overcome resistance. nih.govscispace.com

p38 MAP Kinase: As a key enzyme in inflammatory signal transduction, p38 MAP kinase is a target for anti-inflammatory drugs. nih.gov Diaryl urea compounds have been identified as potent allosteric inhibitors of p38. columbia.edu Docking studies have been instrumental in understanding their unique binding mode. These compounds stabilize a conformation of the kinase that is incompatible with ATP binding by interacting with a novel allosteric site distinct from the ATP-binding pocket. columbia.edu Key interactions often involve the urea moiety forming hydrogen bonds with the side chain of Glu71 in the αC-helix. columbia.edu

Tubulin: Tubulin is the target for many successful anticancer agents that disrupt microtubule dynamics. Urea derivatives have been investigated as inhibitors that bind to the colchicine-binding site. nih.govrsc.org Molecular docking simulations predict the binding mode of these compounds, showing interactions with residues in the α/β-tubulin interface. mdpi.com For example, hydrogen bonds with residues like Cys241, Thr179, and Lys254, along with various hydrophobic interactions, are often identified as crucial for high binding affinity and potent inhibition of tubulin polymerization. nih.govmdpi.com

Table 1: Summary of Docking Interactions for Urea-Based Inhibitors with Various Protein Targets

| Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| BRAF Kinase | Cys532, Asp594, Phe583, Val471 | Hydrogen Bonding, Hydrophobic | mdpi.com |

| p38 MAP Kinase | Glu71 (allosteric site) | Hydrogen Bonding | columbia.edu |

| Tubulin | Cys241, Thr179, Lys254 | Hydrogen Bonding, Hydrophobic | nih.govmdpi.com |

| PfDHFR | Asp54 | Hydrogen Bonding | scispace.com |

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights that static docking models cannot. By simulating the movements of atoms over time, MD can be used to assess the conformational stability of the ligand in the binding pocket and analyze the persistence of key interactions. mdpi.com

For diaryl urea inhibitors, MD simulations can validate the stability of the binding pose predicted by docking. frontiersin.org Researchers can monitor parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the system has reached equilibrium and the ligand remains stably bound. mdpi.com Furthermore, MD simulations allow for a detailed analysis of the hydrogen bond network and hydrophobic contacts over the simulation period, confirming which interactions are most critical for the stability of the complex. researchgate.net This information is vital for understanding the molecular basis of inhibitor potency and can guide further structural modifications to improve binding affinity and residence time. frontiersin.org

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a ligand must possess to bind to a specific target. nih.gov Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases—a process known as virtual screening—to identify novel molecules that match the model and are therefore likely to be active. researchgate.net

This approach has been successfully used to discover new inhibitors for various targets. nih.gov For kinases like BRAF, a pharmacophore model might include features for an aromatic ring that fits into a hydrophobic pocket and hydrogen bond acceptors/donors that interact with the hinge region. frontiersin.org By screening databases with such a model, researchers can identify diverse chemical scaffolds, including novel urea-containing structures, that could serve as starting points for new drug development campaigns. nih.gov The hits from virtual screening are typically then subjected to molecular docking and biological evaluation to confirm their activity. researchgate.net

Fragment-based drug design (FBDD) is a strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to the target protein. nih.gov Once a fragment hit is identified and its binding mode is determined, often by X-ray crystallography, it can be optimized into a more potent lead compound. nih.gov This can be achieved by "growing" the fragment to engage with adjacent pockets, "merging" it with other fragments that bind nearby, or "linking" two different fragments together. nih.gov

Derivatization Strategies and Lead Optimization Research

Design and Synthesis of Novel Analogues and Derivatives

The core structure of 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea offers multiple points for chemical modification. The 4-chlorophenyl and 4-phenoxyphenyl rings, as well as the urea (B33335) linker, can be altered to fine-tune the compound's properties. Key strategies in this area include bioisosteric replacements, scaffold hopping, and the creation of hybrid molecules.

Bioisosterism involves the substitution of a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or metabolic profile. researchgate.netnih.govnih.gov For the this compound scaffold, several bioisosteric replacements can be considered.

The phenoxy group of the 4-phenoxyphenyl moiety is a common target for bioisosteric replacement to modulate the compound's properties. Due to their versatile properties, phenolic compounds are integral to many biologically active molecules; however, they can be associated with rapid metabolism. researchgate.netnih.gov To address this, various phenol (B47542) bioisosteres have been explored in drug design, including benzimidazolones, benzoxazolones, indoles, quinolinones, and pyridones. researchgate.netnih.gov These replacements can alter the hydrogen bonding capacity, lipophilicity, and metabolic stability of the parent compound.

The following table illustrates potential bioisosteric replacements for different moieties of this compound.

| Original Moiety | Potential Bioisosteric Replacement | Rationale for Replacement |

| 4-Phenoxyphenyl | 4-(Benzimidazolon-yl)phenyl | Modulate metabolic stability and receptor interactions. researchgate.netnih.gov |

| 4-Phenoxyphenyl | 4-(Benzoxazolon-yl)phenyl | Alter electronic properties and hydrogen bonding capacity. researchgate.netnih.gov |

| 4-Phenoxyphenyl | 4-(Indol-yl)phenyl | Introduce different steric and electronic features. researchgate.netnih.gov |

| 4-Chlorophenyl | 4-Trifluoromethylphenyl | Modify lipophilicity and metabolic stability. |

| Urea Linker | Aminopyrimidin-4-one | Change hydrogen bonding pattern and solubility. |

| Urea Linker | Squaramide | Enhance hydrogen bonding and aromatic character. |

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel molecular scaffolds with similar biological activity to a known active compound. bhsai.orgnamiki-s.co.jpniper.gov.in This approach is particularly useful for identifying new intellectual property and improving physicochemical or pharmacokinetic properties. For diaryl urea compounds, scaffold hopping can involve replacing one of the aromatic rings or the core heterocycle to which the urea is attached.

One example of scaffold hopping in a related series of diaryl urea derivatives involved the replacement of a quinazoline (B50416) ring with a 5-pyridyl-4-aminopyrimidinyl motif. nih.gov This modification was designed to enhance structural diversity and improve water solubility, which could lead to better cellular potency. nih.gov

Another approach involves ring opening of a fused heterocyclic system. For instance, in the development of tyrosine kinase inhibitors, the pyrimidone ring of a parent compound was opened, and the nitrogen atom was repositioned to form a pseudo six-membered ring with the adjacent urea through an intramolecular hydrogen bond. bhsai.org This strategy maintained the key pharmacophoric interactions while creating a novel scaffold.

The table below provides examples of scaffold hopping strategies that could be applied to diaryl urea-based compounds.

| Original Scaffold | Hopped Scaffold | Therapeutic Target/Application | Reference |

| Quinazoline-diaryl urea | 5-Pyridyl-4-aminopyrimidinyl-diaryl urea | EGFR Inhibitors | nih.gov |

| Fused Pyrimidone-urea | Pyrimidinyl urea (pseudo-ring) | Tyrosine Kinase Inhibitors | bhsai.org |

Hybridization involves combining two or more pharmacophores from different drug classes into a single molecule to create a compound with a dual or synergistic mode of action. nih.govnih.govmdpi.com The diaryl urea scaffold has been successfully used as a foundation for developing such hybrid molecules.

A notable example is the design of dual inhibitors of the PI3K/Akt/mTOR and Hedgehog signaling pathways. researchgate.net Researchers have synthesized hybrid structures based on the diaryl urea framework of known PI3K inhibitors and the structural features of Hedgehog pathway inhibitors. researchgate.net This approach aims to address drug resistance and cancer cell migration, which are often associated with these pathways in breast cancer.

Another strategy involves the creation of diaryl urea-oxindole hybrids as BRAF kinase inhibitors. nih.gov In this design, the diaryl urea moiety binds to the inactive conformation of the kinase, while the oxindole (B195798) core acts as an adenine (B156593) mimic, targeting the hinge region of the enzyme. nih.gov Similarly, dual N-acylhydrazone and diaryl urea derivatives have been developed as potent antitumor agents. nih.gov

The following table summarizes some examples of hybrid compounds based on the diaryl urea scaffold.

| Hybrid Compound Type | Integrated Pharmacophores | Rationale/Target | Reference |

| Diaryl urea-oxindole | Diaryl urea and Oxindole | Dual-action BRAF kinase inhibitors | nih.gov |

| Diaryl urea-N-acylhydrazone | Diaryl urea and N-acylhydrazone | Antitumor agents with enhanced cytotoxicity | nih.gov |

| Pyridine-urea hybrids | Pyridine (B92270) and Urea | VEGFR2 inhibitors for anticancer activity | mdpi.com |

| Diaryl urea-based dual inhibitors | Diaryl urea and Hedgehog inhibitor pharmacophore | Simultaneous inhibition of PI3K/Akt/mTOR and Hedgehog pathways | researchgate.net |

Rational Design for Improved Potency and Selectivity Based on SAR Data

Structure-activity relationship (SAR) studies are crucial for the rational design of more potent and selective analogues of this compound. By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features required for optimal performance.

For instance, in a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives, the nature and position of substituents on the aryl rings were found to significantly influence their antiproliferative activity. researchgate.net The addition of a morpholine (B109124) or a pyridine-3-yl group to one of the phenyl rings resulted in potent cytotoxicity in various cancer cell lines. researchgate.net

In a study of diaryl urea-clubbed imine analogues, the position of substituents on the phenyl rings played a key role in their α-glucosidase inhibitory activity. nih.gov For example, ortho-substituted chloro and nitro groups on one of the phenyl rings led to enhanced potency, while meta and para substitutions were less effective. nih.gov

The table below presents a summary of SAR findings for related diaryl urea compounds, which can guide the rational design of new derivatives.

| Molecular Modification | Effect on Activity/Selectivity | Example Compound Series | Reference |

| Addition of morpholine or pyridine-3-yl group | Increased cytotoxicity | 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)ureas | researchgate.net |

| Ortho-substitution with chloro or nitro group | Enhanced α-glucosidase inhibition | Diaryl urea-clubbed imines | nih.gov |

| Replacement of pyridyl ring with quinoxalindione | Potential for modified kinase inhibitory activity | Sorafenib analogues | nih.gov |

Strategies for Modulating Molecular Features to Optimize Research Utility (e.g., brain penetrance studies in preclinical models)

For compounds intended for research in the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical property. The molecular features of diaryl urea compounds can be modulated to enhance their brain penetrance for use in preclinical models.

The structure-activity relationship of brain penetration for a series of heteroaryl urea fatty acid amide hydrolase (FAAH) inhibitors has been studied. researchgate.net It was found that relatively simple structural changes to the heteroaryl urea scaffold could lead to significant variations in brain/plasma ratios. researchgate.net For example, the degree of CNS penetration did not consistently correlate with calculated topological polar surface areas (TPSA) or volumes of distribution. researchgate.net However, compounds that were significantly ionized at physiological pH exhibited the lowest brain/plasma ratios. researchgate.net

General strategies to enhance brain penetration include:

Increasing Lipophilicity: While a certain level of lipophilicity is required for passive diffusion across the BBB, excessive lipophilicity can lead to increased plasma protein binding and non-specific toxicity.

Reducing Hydrogen Bond Donors: The number of hydrogen bond donors is a key factor in predicting BBB permeability. The urea moiety contains two hydrogen bond donors, and modifications to this group can impact brain penetration.

Modulating pKa: The ionization state of a compound at physiological pH is critical. For CNS-active compounds, it is often desirable to have a pKa that minimizes ionization in the blood.

Disrupting Planarity: Introducing non-planar structural elements can reduce crystal packing energy and potentially improve solubility and permeability. nih.gov

These strategies can be applied in the rational design of this compound analogues for specific preclinical research applications requiring CNS exposure.

Broader Academic Research Implications and Future Directions

Potential as a Research Tool for Probing Biological Systems and Pathways

Compounds based on the diaryl urea (B33335) scaffold are invaluable as research tools for the elucidation of complex biological pathways. Their primary utility lies in their function as inhibitors of protein kinases, enzymes that play a central role in cellular signal transduction. researchgate.net By selectively inhibiting specific kinases, researchers can dissect the downstream effects and map the intricate signaling cascades that govern cell proliferation, differentiation, survival, and apoptosis.

For example, various diaryl urea derivatives have been developed to target the RAF-MEK-ERK and PI3K/Akt/mTOR signaling pathways, both of which are frequently dysregulated in human cancers. researchgate.netnih.govnih.gov The use of these compounds in in vitro cell-based assays and in vivo preclinical models allows for a detailed investigation of the functional roles of these pathways. A study on 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives demonstrated their ability to inhibit both the PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways, highlighting the potential for such molecules to probe the crosstalk and synergistic interactions between different oncogenic cascades. researchgate.netnih.gov The specificity and potency of these molecular probes are critical for validating kinases and other enzymes as potential drug targets and for understanding the molecular basis of their function in both healthy and diseased states.

Contributions to Fundamental Understanding of Disease Pathologies

Research into diaryl ureas has significantly contributed to the fundamental understanding of various disease pathologies, most notably in oncology. The development of sorafenib, a diaryl urea-based multi-kinase inhibitor, revolutionized the treatment of certain cancers and spurred extensive research into the role of angiogenesis and cell proliferation signaling in tumor growth. nih.gov

Studies on compounds structurally related to 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea have provided key insights into cancer biology:

Kinase Inhibition: They have helped confirm the role of specific kinases, such as RAF kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs), as critical drivers in cancers like renal cell carcinoma and hepatocellular carcinoma. researchgate.netnih.gov

Drug Resistance: The investigation of how cancer cells develop resistance to diaryl urea inhibitors has deepened the understanding of resistance mechanisms, such as secondary mutations in the target kinase or activation of bypass signaling pathways.

Neurodegeneration: Emerging research suggests a link between urea metabolism and neurodegenerative disorders like Parkinson's disease. nih.gov While distinct from the study of diaryl urea kinase inhibitors, this research highlights the broader biological relevance of urea-related pathways in the central nervous system, potentially opening new avenues for investigation. nih.govnih.gov

The diaryl urea scaffold has proven to be a versatile tool for exploring the molecular underpinnings of complex diseases, leading to a more nuanced understanding of their progression and the identification of novel therapeutic vulnerabilities.

Advancements in Synthetic Methodologies and Medicinal Chemistry Techniques

The widespread interest in diaryl ureas has driven advancements in synthetic organic and medicinal chemistry. acs.org The synthesis of unsymmetrical diaryl ureas, such as this compound, typically involves the reaction of an aryl isocyanate with an aryl amine. ontosight.aiasianpubs.org

Key synthetic strategies include:

Isocyanate-Amine Coupling: The most direct route involves reacting 4-chlorophenyl isocyanate with 4-phenoxyaniline (B93406). This method is efficient and widely used for generating libraries of analogs for structure-activity relationship (SAR) studies. ontosight.aihilarispublisher.com

Phosgene-Free Methods: To avoid the use of highly toxic phosgene (B1210022) or its derivatives like triphosgene (B27547) for synthesizing the isocyanate intermediate, alternative methods have been developed. asianpubs.org These safer, more environmentally friendly approaches are a significant focus of modern process chemistry.

Medicinal chemists extensively use the diaryl urea scaffold to conduct SAR studies, systematically modifying the peripheral aryl rings to optimize potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov For instance, research on 3-(4-chlorophenyl)-1-(phenethyl)urea analogs showed that substitutions on the phenethyl ring significantly impacted potency as allosteric modulators of the CB1 receptor. nih.gov This iterative process of design, synthesis, and biological evaluation has not only produced clinical candidates but has also refined computational modeling and drug design principles. acs.org

Research on Environmental Toxicology and Ecological Impact

The environmental fate of synthetic compounds, including those with a chlorophenyl urea structure, is an area of active academic research.

While this compound itself is not primarily known as a pesticide, structurally similar compounds are relevant in an agricultural context. The simpler molecule, 4-Chlorophenylurea, is a known environmental transformation product and metabolite of the insecticide diflubenzuron. nih.gov Diflubenzuron is a benzoylurea (B1208200) insecticide that interferes with chitin (B13524) synthesis in insects. pops.int The degradation of such pesticides in the environment can lead to the formation of more persistent or mobile metabolites like 4-chlorophenylurea, necessitating research into their potential impact. nih.gov Given this precedent, the potential for this compound to arise as a transformation product from more complex diaryl urea-based pesticides is a plausible area for environmental chemistry investigation.

Academic research on the environmental fate of phenylurea compounds investigates their persistence, degradation, and mobility in soil and water systems. nih.gov Studies often focus on processes such as microbial degradation, hydrolysis, and photolysis. nih.gov The ecotoxicity of this class of compounds is also a concern, with research examining their effects on non-target organisms, including aquatic life and soil microorganisms. For example, some phenylurea herbicides are known to inhibit photosynthesis in algae and plants. The presence of the chlorophenyl and phenoxyphenyl groups in this compound suggests a degree of lipophilicity, which could influence its potential for bioaccumulation and interaction with biological membranes, forming a basis for future ecotoxicological studies.

Identification of Unexplored Therapeutic Areas and Novel Molecular Targets

While the primary therapeutic application of diaryl ureas has been in oncology, ongoing research continues to identify novel molecular targets and potential new therapeutic uses. researchgate.net The scaffold's versatility allows it to be adapted to target a wide range of proteins beyond kinases. researchgate.net

Emerging Research Areas for Diaryl Urea Derivatives:

| Therapeutic Area | Molecular Target/Mechanism | Research Findings |

| Neuropsychiatric Disorders | Cannabinoid Type-1 (CB₁) Receptor | Analogs have been developed as negative allosteric modulators to treat conditions like cocaine addiction. nih.gov |

| Oncology/Immunology | β-catenin/BCL9 Interaction | Novel urea-containing compounds were found to inhibit this protein-protein interaction, promoting antigen presentation by cDC1 cells and exerting antitumor effects. nih.gov |

| Infectious Diseases | Various microbial enzymes | The diaryl urea scaffold has been explored for developing antibacterial and antimalarial agents. researchgate.nethilarispublisher.com |

| Inflammatory Diseases | Pro-inflammatory enzymes/pathways | The anti-inflammatory properties of diaryl ureas are an area of continued investigation. researchgate.nethilarispublisher.com |

These findings suggest that compounds like this compound could be valuable starting points for drug discovery campaigns in neurology, immunology, and infectious diseases. The ability of this scaffold to disrupt protein-protein interactions, as seen with the β-catenin/BCL9 target, opens up a particularly exciting frontier beyond traditional enzyme inhibition. nih.gov

Integration with Advanced High-Throughput Screening and Omics Technologies

High-throughput screening allows for the rapid testing of thousands of chemical entities to identify those that modulate a specific biological target or pathway. In the context of "this compound," HTS could be employed to screen for its effects across a wide array of cellular assays, identifying potential new biological targets or cellular processes affected by this compound. This could involve cell viability assays, reporter gene assays, or high-content imaging to assess morphological changes in cells.

Following the identification of biological activity through HTS, omics technologies can provide a deeper, more comprehensive understanding of the compound's mechanism of action at a molecular level.

Genomics and Transcriptomics: These approaches analyze the entire set of an organism's genes (genomics) or the complete set of RNA transcripts produced by an organism (transcriptomics). By treating cells or model organisms with "this compound" and subsequently analyzing changes in gene expression, researchers could identify the signaling pathways and cellular processes that are perturbed by the compound. For instance, an upregulation of genes involved in a particular stress response pathway could suggest that the compound induces this response.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. After treatment with "this compound," changes in the cellular proteome can be analyzed. This could reveal alterations in protein expression levels, post-translational modifications, or protein-protein interactions. Such data can help to pinpoint the direct protein targets of the compound or downstream effector proteins.

The hypothetical integration of these technologies for the study of "this compound" is outlined in the table below.

| Technology | Potential Application for this compound | Expected Data Output |

| High-Throughput Screening (HTS) | Screening against a panel of cancer cell lines or specific enzyme assays. | Data on cell viability, enzyme inhibition, or other measurable biological activities. |

| Genomics/Transcriptomics (e.g., RNA-Seq) | Identification of genes and pathways modulated by the compound in responsive cells. | A list of differentially expressed genes and enriched biological pathways. |

| Proteomics (e.g., Mass Spectrometry) | Identification of protein targets and downstream signaling changes. | Data on altered protein abundance, post-translational modifications, and protein interaction networks. |

| Metabolomics (e.g., LC-MS, NMR) | Characterization of metabolic perturbations induced by the compound. | Profiles of altered endogenous metabolites, providing insights into affected metabolic pathways. |

While detailed research findings and specific data tables for "this compound" in the context of HTS and omics are not currently available, the described methodologies represent the state-of-the-art approach for characterizing the biological activities and mechanisms of action for chemical compounds of interest. Future research efforts in this area would be invaluable for elucidating the full therapeutic potential and biological role of "this compound."

Q & A

Basic Research Questions

Q. What established synthesis protocols are recommended for 1-(4-Chlorophenyl)-3-(4-phenoxyphenyl)urea, and what parameters critically influence yield?

- Methodological Answer : Synthesis typically involves coupling 4-chlorophenyl isocyanate with 4-phenoxyaniline under anhydrous conditions. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .

- Catalysts : Palladium-based catalysts improve coupling efficiency in multi-step reactions .

- Temperature control : Reactions are often conducted at 60–80°C to balance kinetics and side-product formation .

- Purification : Column chromatography or recrystallization is used to achieve >95% purity .

- Critical Parameters : Impurity from incomplete coupling can reduce yield; monitoring via TLC or HPLC is advised .

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation of this urea derivative?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 7.0–7.5 ppm) and urea NH signals (δ 8.2–8.5 ppm). C NMR confirms carbonyl resonance (~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 369.1) .

- IR Spectroscopy : Urea C=O stretch (~1640–1680 cm) and N-H bends (~3300 cm) confirm functional groups .

Advanced Research Questions

Q. How can computational methods predict and optimize the bioactivity of this compound against specific molecular targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase or receptor targets (e.g., EGFR, VEGFR). Focus on hydrogen bonding with urea groups and π-π stacking with aromatic rings .

- QSAR Modeling : Correlate substituent effects (e.g., Cl, phenoxy) with activity data from analogs to predict IC values .

- Validation : Cross-check computational predictions with in vitro kinase inhibition assays .

Q. What experimental strategies resolve contradictions in enzyme inhibition data for urea-based compounds?

- Methodological Answer :

- Orthogonal Assays : Use fluorometric and colorimetric assays (e.g., ADP-Glo™ for kinases) to confirm activity .

- Purity Verification : Ensure compound integrity via HPLC and LC-MS to rule out degradation artifacts .

- Structural Analog Comparison : Test analogs (e.g., 1-(3-chlorophenyl)-3-(4-fluorophenyl)urea) to isolate substituent-specific effects .

Q. How can reaction engineering principles improve scalability of the synthesis process?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side reactions during coupling steps .

- Design of Experiments (DoE) : Optimize solvent ratios, temperature, and catalyst loading via factorial design .

- In Silico Reaction Path Analysis : Tools like GRRM predict intermediates and transition states to minimize energy barriers .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate Force Fields : Adjust parameters in docking simulations to better reflect solvation effects or protein flexibility .

- Proteomic Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions .

- Crystallography : Solve co-crystal structures of the compound bound to targets to validate binding modes .

Structural-Activity Relationship (SAR) Studies

Q. What substituent modifications on the phenyl rings enhance target selectivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -NO or -CF on the 4-chlorophenyl ring to boost kinase affinity via enhanced H-bond acceptor strength .

- Phenoxy Ring Modifications : Replace phenoxy with pyridyl or thiophene to alter π-stacking and solubility .

- Steric Effects : Bulkier substituents (e.g., 2,6-dimethyl) reduce off-target binding in crowded active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products